4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N6O4 and its molecular weight is 394.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H18N6O4
- Molecular Weight : 394.39 g/mol
- CAS Number : 1210754-09-8
Structural Features
The compound features a benzamide core with:
- A pyrrolidine moiety, which may enhance its interaction with biological targets.
- An oxadiazole ring , known for its electron-withdrawing properties, possibly influencing the compound's reactivity and binding affinity.
The biological activity of this compound can be attributed to its structural components that allow it to interact with various biological targets. The following potential mechanisms have been identified:
- Enzyme Inhibition : Similar compounds in the benzamide class have shown inhibitory effects on various enzymes, suggesting that this compound may also act as an enzyme inhibitor.
- Receptor Modulation : The oxadiazole and pyrazole functionalities may allow for interaction with G protein-coupled receptors (GPCRs), influencing signaling pathways.
Case Studies and Experimental Data
-
Monoclonal Antibody Production :
- A study indicated that related compounds improved cell-specific antibody production in recombinant Chinese hamster ovary (CHO) cells. The compound suppressed cell growth while enhancing glucose uptake and ATP production, leading to increased monoclonal antibody yields .
- The structure-activity relationship (SAR) analysis revealed that specific structural components significantly influenced productivity, with certain derivatives showing enhanced effects on cell viability and productivity .
-
Anti-inflammatory Activity :
- Preliminary studies suggest potential anti-inflammatory properties based on molecular docking studies and in vitro assays. Compounds with similar structural features have demonstrated significant anti-inflammatory effects, warranting further investigation into this compound's therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Contains pyrrolidine and benzamide | Increased mAb production; anti-inflammatory potential |
4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Similar benzamide core | Potential enzyme inhibition |
Synthesis and Preparation Methods
The synthesis of This compound typically involves several steps:
-
Formation of the Pyrrolidine Moiety :
- Reaction of succinic anhydride with ammonia or an amine to form the dioxopyrrolidine structure.
-
Synthesis of the Oxadiazole Derivative :
- Cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the oxadiazole ring.
- Coupling Reaction :
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-11(2)24-10-9-14(23-24)18-21-22-19(29-18)20-17(28)12-3-5-13(6-4-12)25-15(26)7-8-16(25)27/h3-6,9-11H,7-8H2,1-2H3,(H,20,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQYJLDCEMRDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.